molecular formula C16H15N3O2 B15119963 6-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}pyridine-2-carbonitrile

6-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}pyridine-2-carbonitrile

Cat. No.: B15119963
M. Wt: 281.31 g/mol
InChI Key: RSIUYUQUBAONTH-UHFFFAOYSA-N
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Description

6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile is a complex organic compound that features a benzodioxin ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with pyridine-2-carbonitrile under specific conditions to form the desired compound. The reaction often requires the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin core structure and exhibit similar chemical properties.

    Pyridine-2-carbonitrile derivatives: These compounds share the pyridine ring and are used in similar applications.

Uniqueness

What sets 6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile apart is its unique combination of the benzodioxin and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

6-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]pyridine-2-carbonitrile

InChI

InChI=1S/C16H15N3O2/c1-19(16-4-2-3-13(10-17)18-16)11-12-5-6-14-15(9-12)21-8-7-20-14/h2-6,9H,7-8,11H2,1H3

InChI Key

RSIUYUQUBAONTH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=CC=CC(=N3)C#N

Origin of Product

United States

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